molecular formula C22H28N2O4S B2739430 N-(4-methoxyphenethyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide CAS No. 1021118-25-1

N-(4-methoxyphenethyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide

Cat. No. B2739430
CAS RN: 1021118-25-1
M. Wt: 416.54
InChI Key: XGBFCFZUOXIBST-UHFFFAOYSA-N
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Description

MPSPA is a chemical compound that belongs to the class of piperidine derivatives. It was first synthesized in 2010 by a group of researchers at the University of Michigan, who were investigating the potential therapeutic applications of this compound. Since then, MPSPA has been the subject of numerous scientific studies due to its unique chemical structure and potential therapeutic properties.

Scientific Research Applications

Enzyme Inhibitory Activities

Compounds structurally related to N-(4-methoxyphenethyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide have been synthesized and tested for their inhibitory potential against enzymes such as bCA-II, AChE, BChE, and LOX. For instance, one study reported the synthesis of N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide derivatives, which demonstrated good activity against bCA-II, AChE, and BChE with IC50 values in the micromolar range, highlighting their potential as multi-targeted enzyme inhibitors (Virk et al., 2018).

Synthesis Methods

The synthesis of these compounds involves multiple steps, starting from basic building blocks such as 4-methoxybenzenesulfonyl chloride and progressing through reactions with hydrazine hydrate, methyl isothiocyanate, and various N-substituted acetamides. These methods allow for the generation of a diverse array of compounds for biological evaluation. The use of microwave-assisted synthesis offers advantages in terms of reaction speed and yield over conventional methods (Khalid et al., 2012).

Molecular Docking and SAR Studies

Molecular docking and structure-activity relationship (SAR) studies complement the experimental enzyme inhibition assays by providing insights into the binding modes and interactions between the synthesized compounds and the active sites of target enzymes. These computational studies help in understanding the molecular basis of enzyme inhibition and guide the design of more potent and selective inhibitors (Virk et al., 2018).

properties

IUPAC Name

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-28-20-12-10-18(11-13-20)14-15-23-22(25)17-19-7-5-6-16-24(19)29(26,27)21-8-3-2-4-9-21/h2-4,8-13,19H,5-7,14-17H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGBFCFZUOXIBST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenethyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide

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